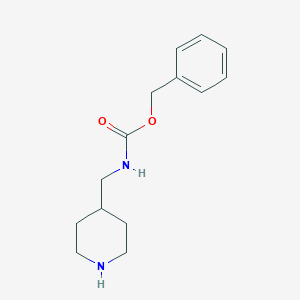

Benzyl (piperidin-4-ylmethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-10-12-6-8-15-9-7-12)18-11-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHPVEHRXAKHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564267 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132431-09-5 | |

| Record name | Benzyl [(piperidin-4-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: Benzyl (piperidin-4-ylmethyl)carbamate

Executive Summary

Molecule: Benzyl (piperidin-4-ylmethyl)carbamate CAS: 146666-90-8 (Free base) / Related salts Role: Critical heterobifunctional linker and peptidomimetic scaffold.[1]

This guide details the high-fidelity synthesis of this compound. This molecule serves as a pivotal "monoprotected diamine" intermediate. Its structural utility lies in the orthogonal protection scheme : the primary amine (exocyclic) is masked by a Benzyloxycarbonyl (Cbz/Z) group, while the secondary amine (endocyclic piperidine) remains free for functionalization. This orthogonality allows researchers to couple the piperidine ring to a pharmacophore (e.g., via nucleophilic aromatic substitution or amide coupling) before revealing the primary amine via catalytic hydrogenation for subsequent conjugation.

The recommended pathway utilizes a Boc/Cbz orthogonal strategy , ensuring >98% regioselectivity and eliminating the formation of bis-protected or regioisomeric byproducts common in direct functionalization routes.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the differential stability of carbamates under acidic conditions. The tert-butyloxycarbonyl (Boc) group is acid-labile, whereas the Cbz group is acid-stable but reduction-labile.

Strategic Disconnection

-

Target: Free secondary amine, Cbz-protected primary amine.

-

Precursor: Bis-protected diamine (N-Boc, N'-Cbz).

-

Starting Material: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (Commercially available, high purity).

Figure 1: The orthogonal protection strategy ensures the Cbz group remains intact during the removal of the Boc group.

Detailed Experimental Protocol

Step 1: Cbz Protection of the Primary Amine

Objective: Selectively protect the exocyclic primary amine without affecting the acid-labile Boc group on the piperidine nitrogen.

-

Starting Material: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv)

-

Reagents: Benzyl chloroformate (Cbz-Cl) (1.05 equiv), N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

-

Solvent: Dichloromethane (DCM) (anhydrous).

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and anhydrous DCM (0.1 M concentration).

-

Base Addition: Add DIPEA via syringe. Cool the solution to 0°C using an ice bath.

-

Why: Cooling suppresses potential bis-acylation and controls the exothermic nature of the reaction.

-

-

Acylation: Add Benzyl chloroformate (Cbz-Cl) dropwise over 15–20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product (Intermediate A) will be less polar than the starting amine.

-

Workup:

-

Wash organic layer with 1M HCl (2x) to remove unreacted amine and DIPEA.

-

Wash with Sat. NaHCO₃ (2x) to neutralize excess acid.

-

Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Usually yields a white solid/oil of sufficient purity (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc).

Step 2: Selective Boc Deprotection (Acidolysis)

Objective: Remove the Boc group to liberate the secondary amine while leaving the Cbz carbamate intact.

-

Substrate: Intermediate A (from Step 1).

-

Reagent: 4M HCl in Dioxane (excess, ~10 equiv) OR Trifluoroacetic acid (TFA)/DCM (1:1 v/v).

-

Recommended: 4M HCl in Dioxane is preferred to isolate the product directly as a stable Hydrochloride salt.

Protocol (HCl Method):

-

Dissolution: Dissolve Intermediate A in a minimal amount of dry 1,4-dioxane or DCM.

-

Acidification: Add 4M HCl in Dioxane dropwise at 0°C.

-

Reaction: Stir at RT for 2–3 hours.

-

Monitoring: CO₂ gas evolution will be observed. TLC should show the disappearance of the non-polar intermediate and the appearance of a baseline spot (amine salt).

-

Chemo-selectivity: The tert-butyl carbamate (Boc) cleaves via an E1-like mechanism forming a tert-butyl cation (scavenged) and carbamic acid (decarboxylates). The Benzyl carbamate (Cbz) requires much harsher acidic conditions (e.g., HBr/AcOH) or hydrogenation to cleave, making it perfectly stable here.

-

-

Isolation (Salt Form):

-

The product often precipitates as the HCl salt. Dilute with diethyl ether (Et₂O) to maximize precipitation.

-

Filter the white solid under nitrogen (hygroscopic). Wash with Et₂O.

-

-

Isolation (Free Base - Optional):

-

If the free base is required for the next step, dissolve the salt in water, adjust pH to >12 with NaOH, and extract with DCM (3x). Dry and concentrate.

-

Workup & Purification Logic

The following flowchart illustrates the critical decision points in the purification process to ensure removal of reagents.

Figure 2: Purification workflow emphasizing the removal of basic impurities before the acidic deprotection step.

Critical Process Parameters (CPP) & Analytical Data

Key Parameters

| Parameter | Specification | Reason for Control |

| Temperature (Step 1) | 0°C to 5°C | Prevents bis-acylation of the primary amine. |

| Stoichiometry (Cbz-Cl) | 1.05 equiv | Excess leads to difficult-to-remove impurities; Deficit leaves unreacted SM. |

| Acid Strength (Step 2) | 4M HCl or 20-50% TFA | Must be strong enough to cleave Boc but mild enough to spare Cbz. |

| Water Content | Anhydrous | Cbz-Cl hydrolyzes rapidly in the presence of water. |

Analytical Profile (Expected)

1H NMR (400 MHz, DMSO-d6, HCl salt):

-

δ 8.5–9.0 (br s, 2H): Piperidine NH₂⁺ (Salt protons).

-

δ 7.30–7.40 (m, 5H): Aromatic protons (Benzyl group).

-

δ 7.20 (t, 1H): Carbamate NH (Exocyclic).

-

δ 5.02 (s, 2H): Benzyl CH₂ (O-CH₂-Ph).

-

δ 3.20 (d, 2H): Piperidine-CH₂-NH-Cbz (The linker methylene).

-

δ 2.80–3.30 (m, 4H): Piperidine ring protons (alpha to N).

-

δ 1.40–1.80 (m, 5H): Piperidine ring protons (beta to N + CH methine).

-

Note: The characteristic singlet at δ 1.45 (9H, Boc) must be absent .

Safety & Handling

-

Benzyl Chloroformate (Cbz-Cl): Highly toxic and lachrymator. Causes severe skin burns. Handle only in a fume hood. Hydrolyzes to release HCl gas.

-

TFA/HCl: Corrosive. TFA is volatile; use resistant seals.

-

Piperidine Derivatives: Biologically active.[9] Treat as potential irritants or sensitizers.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. (Standard reference for Boc/Cbz orthogonality).

-

Han, G., et al. (2011). "Design, Synthesis and Biological Evaluation of Novel 4-Piperidinyl-Based CCR5 Antagonists." Journal of Medicinal Chemistry. (Demonstrates analogous piperidine protection strategies).

-

Hammarström, L. G. J., et al. (2004). "1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid."[8] Organic Syntheses, 81, 213. (Validates orthogonal protection on piperidine scaffolds).

-

Merck Sharp & Dohme Corp. (2014).[4] "Preparation of tert-butyl 4-((1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate." WO2014200786A1. (Industrial scale handling of Cbz/Boc piperidine intermediates).

- Agrawal, A., et al. (2012). "Solid-phase synthesis of 4-aminopiperidine analogues." Tetrahedron Letters, 53(1), 123-126.

Sources

- 1. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. asianpubs.org [asianpubs.org]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling of Benzyl (piperidin-4-ylmethyl)carbamate

This technical guide details the physicochemical profile, synthetic utility, and handling protocols for Benzyl (piperidin-4-ylmethyl)carbamate , a critical intermediate in medicinal chemistry.[1]

A Strategic Scaffold for Orthogonal Drug Design[1]

Executive Summary

This compound (CAS: 132431-09-5 ) serves as a high-value bifunctional building block in modern drug discovery.[1][2] Its structural utility lies in the orthogonality of its amine functionalities: a reactive, nucleophilic secondary amine (piperidine) and a chemically inert, Cbz-protected primary amine.[1] This distinct reactivity profile allows researchers to selectively functionalize the piperidine ring—via alkylation, reductive amination, or amide coupling—while preserving the primary amine for late-stage deprotection and diversification.[1] It is extensively employed in the synthesis of PROTAC® linkers , peptidomimetics, and GPCR ligands.[1]

Molecular Identity & Structural Analysis

At its core, the molecule consists of a piperidine ring substituted at the 4-position with a methylcarbamate moiety.[1] The benzyl carbamate (Cbz) group acts as a robust protecting group, stable against acidic conditions typically used to remove Boc groups (e.g., TFA), but cleavable via catalytic hydrogenation or strong acidolysis (HBr).[1]

| Parameter | Data |

| IUPAC Name | Benzyl N-(piperidin-4-ylmethyl)carbamate |

| Common Name | (Cbz-4-aminomethyl)piperidine |

| CAS Number | 132431-09-5 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| SMILES | C1CNCCC1CNC(=O)OCC2=CC=CC=C2 |

| Molecular Weight | 248.32 g/mol |

| Stereochemistry | Achiral (Symmetric piperidine ring) |

Physicochemical Parameters

Understanding the physicochemical landscape of this intermediate is vital for assay compatibility and formulation during preclinical development.[1]

Key Properties Table

| Property | Value (Experimental/Predicted) | Significance in R&D |

| Physical State | White to off-white solid | Easy handling for weighing/dosing.[1] |

| Melting Point | 85–95 °C (Typical range) | Indicates stable crystal lattice; suitable for solid storage.[1] |

| pKa (Piperidine NH) | ~10.8 (Basic) | Highly protonated at physiological pH (7.4); forms stable salts (HCl, TFA).[1] |

| pKa (Carbamate NH) | ~12.5 (Neutral) | Non-ionizable in aqueous buffers; acts as H-bond donor.[1] |

| LogP | 1.6 ± 0.3 | Moderate lipophilicity; ensures solubility in organic synthesis solvents (DCM, DMF).[1] |

| Topological PSA | 50.36 Ų | Good membrane permeability potential for derived drugs.[1] |

| Solubility | High: DMSO, Methanol, DCMLow: Water (Neutral form) | Requires acidification (pH < 4) for aqueous solubility.[1] |

Solubility & Formulation Insight

-

Basicity Driven Solubilization: The free base has limited water solubility due to the lipophilic Cbz group.[1] However, the piperidine nitrogen is highly basic.[1] To dissolve in aqueous media for biological assays, convert to the hydrochloride salt by adding 1 equivalent of HCl, or dissolve in DMSO stock solutions.[1]

-

Lipophilicity Balance: The Cbz group adds significant lipophilicity (LogP shift ~ +1.5 vs. free amine), facilitating purification by normal-phase chromatography (silica gel) using DCM/MeOH gradients.[1]

Synthetic & Analytical Workflows

The synthesis of this compound relies on orthogonal protecting group strategy .[1] A direct reaction of 4-(aminomethyl)piperidine with Cbz-Cl yields a mixture of isomers. The industry-standard protocol ensures regioselectivity.[1]

Synthesis Protocol (Regioselective Route)

Objective: Synthesize mono-Cbz protected diamine starting from 1-Boc-4-(aminomethyl)piperidine.

-

Selective Protection:

-

Reagents: 1-Boc-4-(aminomethyl)piperidine (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.05 eq), NaHCO₃ (2.0 eq).[1]

-

Solvent: DCM/Water biphasic system or THF.

-

Procedure: Cool solution to 0°C. Add Cbz-Cl dropwise. The Boc group protects the secondary amine, forcing the Cbz reaction to the primary amine.[1]

-

Result: 1-Boc-4-(Cbz-aminomethyl)piperidine.[1]

-

-

Orthogonal Deprotection:

-

Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.[1]

-

Solvent: Dichloromethane (DCM).[1]

-

Mechanism: Acidolysis selectively cleaves the acid-labile Boc group while the Cbz group remains intact (Cbz is stable to TFA).[1]

-

Workup: Basify with NaOH (pH > 12) to extract the free piperidine base into DCM.

-

Visualization: Synthesis Logic

Figure 1: Orthogonal synthesis pathway ensuring regioselective protection of the primary amine.

Quality Control (HPLC/MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV 254 nm (Benzyl chromophore) and ESI+ MS (Target Mass: [M+H]+ = 249.16).[1]

-

Common Impurity: Bis-Cbz byproduct (if Boc starting material contained free amine) or Benzyl alcohol (degradation of Cbz-Cl).[1]

Applications in Drug Design

This scaffold is a staple in "Linkerology"—the science of designing linkers for bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).[1]

PROTAC Linker Design

The piperidine nitrogen serves as the attachment point for the Warhead (ligand targeting the protein of interest), while the Cbz group is removed later to attach the E3 Ligase Ligand (e.g., Thalidomide or VHL ligand).[1]

-

Step A: Alkylate piperidine NH with an alkyl halide linker chain.[1]

-

Step B: Hydrogenate (H₂/Pd-C) to remove Cbz.[1]

-

Step C: Form amide bond with E3 ligase ligand.[1]

Visualization: PROTAC Assembly

Figure 2: Workflow for utilizing the scaffold in PROTAC chimera synthesis.

Handling & Stability Protocols

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can absorb CO₂ from air to form carbamates if left exposed for prolonged periods.[1]

-

Light Sensitivity: Protect from light.[1] Benzylic positions can be susceptible to slow photo-oxidation.[1]

-

Safety: Irritant.[1] Wear standard PPE (gloves, goggles).[1] In case of contact, wash with soap and water.[1]

-

Stability:

References

-

ChemicalBook. (2025).[1][4] this compound Properties and Supplier Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53436041, Benzyl methyl(piperidin-4-ylmethyl)carbamate. Retrieved from [1]

-

MedChemExpress. (2025).[1] PROTAC Linker Design and Reagents. Retrieved from

-

Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from

Sources

- 1. Carbamic acid, [1-[4-[(4R)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]-3-methyl-3-phenylbutyl]-4-piperidinyl]2-propenyl-, phenylmethyl ester | C39H45N5O4 | CID 489343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.chem960.com [m.chem960.com]

- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 4. (Cbz-4-aminomethyl)piperidine, min. 95 % | 132431-09-5 [chemicalbook.com]

Spectroscopic Profile of Benzyl (piperidin-4-ylmethyl)carbamate: A Technical Guide

Introduction

Benzyl (piperidin-4-ylmethyl)carbamate is a bifunctional organic molecule incorporating a piperidine ring, a flexible linker, and a carbamate group capped with a benzyl moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and drug discovery, potentially interacting with a variety of biological targets. A thorough understanding of its three-dimensional structure and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. In the absence of a publicly available, unified experimental dataset for this specific molecule, this guide will present a detailed, predicted spectroscopic profile. This profile is constructed from the analysis of its constituent chemical fragments and established principles of spectroscopic interpretation. This approach not only offers a robust framework for the characterization of the title compound but also serves as a practical illustration of spectroscopic data analysis for novel molecular entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

A. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the protons of the benzyl group, the carbamate linker, and the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | Multiplet | 5H | Ar-H (benzyl) | Aromatic protons of the benzyl group typically resonate in this region. |

| ~5.10 | Singlet | 2H | -O-CH₂ -Ph | The benzylic protons are deshielded by the adjacent oxygen and aromatic ring. |

| ~4.95 | Broad Singlet | 1H | -NH -C=O | The carbamate N-H proton often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| ~3.10 | Triplet | 2H | -CH₂ -NH- | Protons on the carbon adjacent to the carbamate nitrogen. |

| ~2.95 | Multiplet | 2H | Piperidine H (axial, C2/C6) | Axial protons on the piperidine ring adjacent to the nitrogen are typically shifted downfield. |

| ~2.50 | Multiplet | 2H | Piperidine H (equatorial, C2/C6) | Equatorial protons on the piperidine ring adjacent to the nitrogen. |

| ~1.70 | Multiplet | 2H | Piperidine H (axial, C3/C5) | Axial protons on the piperidine ring. |

| ~1.60 | Broad Singlet | 1H | Piperidine NH | The piperidine N-H proton signal can be broad and its position is solvent-dependent. |

| ~1.50 | Multiplet | 1H | Piperidine H (C4) | The proton at the C4 position of the piperidine ring. |

| ~1.25 | Multiplet | 2H | Piperidine H (equatorial, C3/C5) | Equatorial protons on the piperidine ring. |

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.5 | C =O (carbamate) | The carbonyl carbon of the carbamate group is highly deshielded. |

| ~136.8 | Ar-C (quaternary, benzyl) | The quaternary aromatic carbon of the benzyl group. |

| ~128.5 | Ar-C (benzyl) | Aromatic carbons of the benzyl group. |

| ~128.0 | Ar-C (benzyl) | Aromatic carbons of the benzyl group. |

| ~66.8 | -O-C H₂-Ph | The benzylic carbon is deshielded by the adjacent oxygen. |

| ~46.0 | -C H₂-NH- | Carbon adjacent to the carbamate nitrogen. |

| ~45.5 | Piperidine C2/C6 | Carbons adjacent to the piperidine nitrogen. |

| ~36.0 | Piperidine C4 | The C4 carbon of the piperidine ring. |

| ~31.0 | Piperidine C3/C5 | Carbons of the piperidine ring. |

C. Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

A. Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350-3300 | Medium | N-H stretch | Carbamate and Piperidine N-H |

| 3100-3000 | Medium | C-H stretch (aromatic) | Benzyl group |

| 3000-2850 | Medium | C-H stretch (aliphatic) | Piperidine and methylene groups |

| 1700-1680 | Strong | C=O stretch | Carbamate carbonyl |

| 1610-1580 | Medium | C=C stretch | Aromatic ring |

| 1540-1520 | Medium | N-H bend | Carbamate |

| 1250-1200 | Strong | C-O stretch | Carbamate ester |

| 750-700 | Strong | C-H out-of-plane bend | Monosubstituted benzene |

B. Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

A. Predicted Mass Spectral Data

For this compound (Molecular Formula: C₁₄H₂₀N₂O₂), the expected molecular weight is approximately 248.32 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion | Fragmentation Pathway |

| 248 | [M]⁺ | Molecular ion |

| 140 | [C₈H₈O₂]⁺ | Loss of the piperidin-4-ylmethyl radical |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

| 98 | [C₅H₁₀N]⁺ | Piperidin-4-ylmethyl cation |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

B. Experimental Protocol for MS Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Fragmentation Analysis (MS/MS):

-

Select the molecular ion ([M+H]⁺ at m/z 249) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Acquire the product ion spectrum to observe the fragmentation pattern.

-

IV. Workflow for Spectroscopic Analysis

The overall workflow for the spectroscopic characterization of a novel compound like this compound is a systematic process that integrates data from multiple techniques to arrive at a conclusive structural assignment.

Caption: Workflow for the spectroscopic characterization of a novel compound.

V. Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a standardized approach for acquiring high-quality data for this and similar molecules. The synergy of these techniques, as depicted in the workflow diagram, provides a robust methodology for the structural verification of novel chemical entities, which is a cornerstone of modern drug discovery and development. Researchers and scientists working with this or related compounds can use this guide as a valuable reference for their analytical work.

References

-

PubChem. Benzyl (piperidin-2-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

NIST. 4-Benzylpiperidine. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. Supporting Information for "TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles...". [Link]

An In-depth Technical Guide to the Solubility of Benzyl (piperidin-4-ylmethyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of benzyl (piperidin-4-ylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding of this compound's behavior in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

This compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its solubility profile is a determining factor in reaction kinetics, purification strategies, and the ultimate formulation of the final active pharmaceutical ingredient (API). A thorough understanding of its solubility is therefore not merely an academic exercise but a fundamental prerequisite for efficient and scalable drug development processes. This guide will delve into the theoretical underpinnings of this compound's solubility and provide actionable protocols for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For this compound, its molecular structure dictates its solubility behavior.

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

Key structural features influencing solubility include:

-

Aromatic Benzyl Group: This non-polar moiety contributes to solubility in non-polar and moderately polar solvents.

-

Carbamate Linkage: The presence of carbonyl and amine groups allows for hydrogen bonding, enhancing solubility in protic and polar aprotic solvents.

-

Piperidine Ring: This saturated heterocycle has a degree of polarity and can participate in hydrogen bonding via the secondary amine, influencing its solubility in a range of solvents.[2]

Qualitative and Predicted Solubility Profile

Direct, quantitative public data on the solubility of this compound is limited. However, based on its structural features and information on analogous compounds, a qualitative solubility profile can be predicted.

A related compound, 4-N-CBZ-aminomethylpiperidine, is reported to have good solubility in common organic solvents such as ethanol, dimethylformamide, and chloroform.[3] Given the structural similarity, it is highly probable that this compound exhibits a similar solubility pattern.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the carbamate and piperidine moieties. |

| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions with the polar functional groups. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity to interact with both polar and non-polar regions of the molecule.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Can act as hydrogen bond acceptors. |

| Aromatic | Toluene | Moderate | The benzyl group promotes interaction through pi-stacking. |

| Non-polar | Hexane, Heptane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar aliphatic solvents.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid. This ensures a clear supernatant for sampling.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area versus concentration.

-

Determine the concentration of the diluted samples from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in each solvent (e.g., in mg/mL or mol/L).

-

Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

-

Mass Balance: The amount of dissolved and undissolved solute can be determined to confirm the initial amount of compound added.

-

Method Validation: The HPLC method should be validated for linearity, accuracy, and precision according to standard guidelines.

Safety Precautions

This compound and many organic solvents are hazardous.[6] Always consult the Safety Data Sheet (SDS) before handling.[7][8] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

References

-

Wikipedia. Benzyl carbamate. [Link]

-

ChemBK. This compound - Introduction. [Link]

-

LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]

-

J-STAGE. Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. [Link]

-

Bellevue College. Experiment 2 # Solubility. [Link]

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Journal of Applied Pharmaceutical Science. Quantification of Organophosphate and Carbamate Pesticide Residues in Maize. [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

starting materials for Benzyl (piperidin-4-ylmethyl)carbamate synthesis

An In-depth Technical Guide to the Synthesis of Benzyl (piperidin-4-ylmethyl)carbamate

This guide provides a comprehensive overview of the primary synthetic routes for this compound, a key building block in the development of various pharmaceutical agents. The methodologies discussed herein are presented with a focus on chemical logic, scalability, and practical application in a research and development setting.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug discovery. This compound, featuring a carbamate-protected primary amine, serves as a crucial intermediate, allowing for the controlled introduction of the 4-(aminomethyl)piperidine unit into more complex molecules. The benzyloxycarbonyl (Cbz) protecting group is particularly advantageous due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation.[3][4]

This guide will explore two principal and divergent synthetic strategies for the preparation of this compound, each with distinct advantages depending on the available starting materials and desired scale of production.

Chapter 1: Synthesis via Direct Protection of 4-(Aminomethyl)piperidine

This represents the most straightforward and convergent approach to the target molecule, predicated on the availability of 4-(aminomethyl)piperidine. The core of this strategy lies in the selective acylation of the primary amine with benzyl chloroformate.

The Chemistry of Cbz Protection

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of 4-(aminomethyl)piperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4] A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The choice of base and solvent system is critical to ensure high yield and purity, minimizing side reactions such as the formation of ureas.

Experimental Protocol: Cbz Protection of 4-(Aminomethyl)piperidine

Objective: To synthesize this compound from 4-(aminomethyl)piperidine.

Materials:

-

4-(Aminomethyl)piperidine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as DCM or THF.

-

Add an aqueous solution of sodium carbonate (1.5 eq) or triethylamine (1.5 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer. If an aqueous base was used, perform a phase separation. If an organic base was used, wash the reaction mixture with water.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Sourcing the Starting Material: Synthesis of 4-(Aminomethyl)piperidine

The economic viability of the direct Cbz protection route is heavily dependent on the availability and cost of 4-(aminomethyl)piperidine. While commercially available, its synthesis from more fundamental starting materials is often undertaken in large-scale productions. Two common precursors are 4-cyanopiperidine and piperidine-4-carboxamide.

The reduction of the nitrile functionality in 4-cyanopiperidine provides a direct route to 4-(aminomethyl)piperidine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner reaction profile compared to metal hydride reductions.

Reaction Scheme:

A catalytic reduction of 4-cyanopiperidine.

Protocol: Catalytic Hydrogenation of 4-Cyanopiperidine

-

Charge a high-pressure hydrogenation vessel with 4-cyanopiperidine, a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney Nickel or Rhodium on alumina.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (typically 50-100 psi) and heat to 40-60 °C.

-

Maintain vigorous stirring and monitor the reaction by hydrogen uptake.

-

Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-(aminomethyl)piperidine.

The reduction of an amide to an amine is a fundamental transformation in organic synthesis. For this conversion, powerful reducing agents are required.

Reaction Scheme:

LAH reduction of piperidine-4-carboxamide.

Protocol: Lithium Aluminum Hydride (LAH) Reduction of Piperidine-4-carboxamide

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Add piperidine-4-carboxamide (1.0 eq) portion-wise, controlling the rate of addition to maintain the reaction temperature below 10 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 4-(aminomethyl)piperidine.

Chapter 2: Synthesis from N-Substituted 4-Piperidones

An alternative and highly versatile strategy commences with an N-substituted 4-piperidone, most commonly N-benzyl-4-piperidone. This approach involves the formation of the 4-aminomethyl group through a series of transformations.

Reductive Amination of N-Benzyl-4-piperidone

A robust method for introducing an amino group is through reductive amination.[5][6] While direct reductive amination with ammonia can be challenging, a more controlled sequence is often employed. One such sequence involves the conversion of the ketone to an oxime, followed by reduction.

Multi-step Synthesis from N-Benzyl-4-piperidone

A reliable, multi-step sequence starting from N-benzyl-4-piperidone is outlined below. This pathway offers good control over each transformation.

Sources

- 1. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Strategic Retrosynthesis and Process Development of Benzyl (piperidin-4-ylmethyl)carbamate

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Professionals

Executive Summary

Benzyl (piperidin-4-ylmethyl)carbamate (hereafter referred to as Target 1 ) is a high-value bifunctional building block in medicinal chemistry. Structurally, it consists of a piperidine ring offering a secondary amine for diversification (e.g.,

This guide provides a rigorous retrosynthetic analysis and a validated experimental protocol for the synthesis of Target 1 . We prioritize the Orthogonal Protection Route (Route A) for its reliability and scalability, while critically evaluating the Direct Selective Route (Route B) for atom economy.

Structural Analysis & Retrosynthetic Disconnection

The retrosynthetic analysis of Target 1 reveals two primary disconnection strategies based on the order of functionalization.

Strategic Disconnections

-

C-N Bond Cleavage (Carbamate): Disconnection of the Cbz group reveals the free amine, 4-(aminomethyl)piperidine.

-

N-Protection Orthogonality: The challenge lies in differentiating the nucleophilicity of the primary exocyclic amine (

) versus the secondary endocyclic amine (

Retrosynthetic Tree (Graphviz)

[1]

Route A: The Orthogonal Protection Strategy (Recommended)

This route utilizes 1-Boc-4-(aminomethyl)piperidine as the starting material. By "capping" the secondary amine with a Boc group, we force the Cbz protection to occur exclusively at the primary amine. Subsequent acidolysis removes the Boc group, leaving the acid-stable Cbz group intact.

Mechanistic Insight

-

Selectivity: The Boc group sterically and electronically deactivates the piperidine nitrogen.

-

Reagent Choice: We utilize N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) instead of Benzyl chloroformate (Cbz-Cl). Cbz-OSu releases N-hydroxysuccinimide (NHS) rather than HCl, allowing for milder conditions that minimize side reactions or racemization (if chiral centers were present).

Detailed Experimental Protocol

-

Substrate: 1-Boc-4-(aminomethyl)piperidine (1.0 equiv)

-

Reagent: Cbz-OSu (1.05 equiv)

-

Base/Solvent: DIPEA (1.5 equiv) in DCM or THF.

Step 2: Boc Deprotection

-

Reagent: 4M HCl in Dioxane or TFA/DCM (1:4 v/v).

-

Workup: Isolation as the HCl salt is recommended for stability.

Validated Workflow Diagram

Step-by-Step Procedure

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-(aminomethyl)piperidine (5.0 g, 23.3 mmol) and Dichloromethane (DCM, 50 mL).

-

Activation: Add DIPEA (6.1 mL, 35.0 mmol) and cool the solution to 0°C.

-

Addition: Add Cbz-OSu (6.1 g, 24.5 mmol) portion-wise over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.

-

Workup (Step 1): Wash the organic layer with 5% citric acid (2 x 30 mL) to remove unreacted amine/DIPEA, followed by sat.

(30 mL) and brine. Dry over -

Deprotection: Dissolve the crude intermediate in 1,4-Dioxane (20 mL). Add 4M HCl in Dioxane (30 mL) dropwise at 0°C.

-

Completion: Stir at RT for 2 hours. A white precipitate (the product HCl salt) should form.

-

Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under

, wash with ether, and dry under vacuum.

Route B: Direct Selective Functionalization (Alternative)

This route attempts to react Cbz-X directly with 4-(aminomethyl)piperidine.

-

The Challenge: Both amines are nucleophilic. The primary amine is less sterically hindered, but the secondary amine (piperidine) is generally more basic (

~11.2 vs ~10.5). -

Optimization: Selectivity can be achieved by controlling pH. By maintaining the pH around 10, the secondary amine remains largely protonated (ammonium), while a significant fraction of the primary amine remains free to react.

-

Why Avoid? Even with optimization, bis-Cbz formation (impurity) is common, requiring chromatography. This negates the cost savings of avoiding the Boc starting material.

Critical Quality Attributes (CQAs) & Data

For the final HCl salt of Target 1, the following analytical parameters confirm identity and purity.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O + 0.1% TFA) |

| 1H NMR | Confirm Cbz (7.35 ppm) & Piperidine signals | DMSO-d6 |

| MS (ESI) | [M+H]+ = 249.15 (Free base mass) | LC-MS |

| Counterion | 1.0 eq Chloride | Titration / IC |

Key 1H NMR Diagnostic Peaks (DMSO-d6):

-

8.80 (br s, 2H,

- 7.30–7.40 (m, 5H, Ar-H).

-

5.02 (s, 2H,

-

2.85 (t, 2H,

References

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Cbz/Boc orthogonality).

-

Agrawal, A., et al. (2018). "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Asian Journal of Chemistry, 30(2). Link

-

Organic Syntheses. (2004). "Preparation of Benzyl Carbamate Derivatives." Org.[2][3][4][5][6] Synth. 81, 195. Link

-

PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link

-

Felpin, F.-X., & Fouquet, E. (2010).[2][5] "A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups."[2][5] Chemistry – A European Journal, 16(41), 12440–12445.[5] Link

Sources

Strategic Utilization of Benzyl (piperidin-4-ylmethyl)carbamate: Synthesis, Stability, and Application

Topic: Strategic Utilization of Benzyl (piperidin-4-ylmethyl)carbamate in Medicinal Chemistry Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (often abbreviated as Cbz-4-AMP or N-Cbz-4-aminomethylpiperidine) represents a critical "orthogonal linker" in modern drug discovery.[1] Unlike simple piperidines, this molecule possesses two distinct nitrogen centers with differentiated reactivity profiles: a sterically hindered, secondary piperidine nitrogen and a primary, exocyclic amine protected by a benzyloxycarbonyl (Cbz/Z) group.[1]

This guide moves beyond basic catalog definitions to explore the causality of its synthesis , its role as a privileged scaffold in GPCR and kinase inhibitor design, and provides a self-validating protocol for its generation and handling.

Part 1: Structural Identity & Chemical Significance[2]

The Orthogonal Protection Concept

In fragment-based drug design (FBDD), the ability to selectively functionalize one end of a diamine while keeping the other inert is paramount.[1] this compound serves this function by "masking" the primary amine (tail) while leaving the secondary amine (ring) free for functionalization (e.g., SNAr reactions, Buchwald-Hartwig couplings, or reductive aminations).[1]

Key Chemical Attributes:

-

Protecting Group: Benzyloxycarbonyl (Cbz).[1]

-

Stability: The carbamate linkage is stable to basic conditions (used in ring functionalization) and mild acids, but cleaved by strong acids (HBr/AcOH) or hydrogenolysis (H₂/Pd-C).[1]

Physicochemical Profile

Data summarized for the free base and hydrochloride salt forms.[3]

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Core composition |

| Molecular Weight | 248.32 g/mol | Fragment-like (Rule of 3 compliant) |

| pKa (Piperidine NH) | ~11.0 | Highly basic; requires sequestration as salt for storage |

| pKa (Carbamate NH) | Non-basic | Acts as H-bond donor in binding pockets |

| LogP | ~1.9 (Predicted) | Good lipophilicity for membrane permeability |

| Storage | 2–8°C, Hygroscopic | Prevent carbamate hydrolysis or oxidation |

Part 2: Synthetic Evolution & Logic

The Historical Challenge: Selectivity

Historically, accessing mono-protected diamines like 4-AMP was plagued by poor selectivity.[1] Reacting 4-(aminomethyl)piperidine directly with Benzyl chloroformate (Cbz-Cl) typically yields a statistical mixture:

-

Desired: Mono-protection at the primary amine (kinetic product).[1]

-

Undesired: Mono-protection at the secondary amine (thermodynamic product).[1]

-

Undesired: Bis-protection (waste).[1]

The "Senior Scientist" Approach: The Boc-Switch Strategy

To guarantee structural integrity and high yield, modern process chemistry avoids direct protection. Instead, an orthogonal "Boc-Switch" strategy is employed.[1] This route utilizes the electronic differences between Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups.[1]

The Logic Flow:

-

Starting Material: 1-Boc-4-(aminomethyl)piperidine (Commercially available, high purity).[1]

-

Cbz Installation: The free primary amine is reacted with Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) or Cbz-Cl.[1]

-

Boc Deprotection: The Boc group is selectively removed using TFA or HCl/Dioxane, leaving the Cbz group intact.[1]

This method is self-validating because the intermediate (Bis-protected) has a distinct R_f and solubility profile compared to the starting material, allowing for easy purification before the final deprotection.

Visualization of Synthetic Logic

The following diagram illustrates the robust "Boc-Switch" pathway versus the risky direct route.

Figure 1: Comparative logic of synthetic routes. The Green path (Boc-Switch) ensures regioselectivity.[1]

Part 3: Validated Experimental Protocol

Objective: Synthesis of this compound hydrochloride via the Boc-Switch method.

Phase 1: Cbz Protection of the Primary Amine

Rationale: We use Cbz-OSu instead of Cbz-Cl for milder conditions and easier workup (byproduct is water-soluble N-hydroxysuccinimide).[1]

-

Setup: In a 250 mL round-bottom flask, dissolve 1-Boc-4-(aminomethyl)piperidine (10.0 mmol) in DCM (50 mL).

-

Base Addition: Add DIPEA (12.0 mmol) to scavenge protons. Cool to 0°C.[1]

-

Reagent Addition: Add N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (10.5 mmol) portion-wise.

-

Reaction: Warm to room temperature and stir for 4 hours.

-

Workup: Wash with 1M citric acid (removes unreacted amine), then sat.[1] NaHCO₃, then brine.[1] Dry over MgSO₄ and concentrate.

-

Result: 1-Boc-4-(Cbz-aminomethyl)piperidine (White solid/foam).[1]

-

Phase 2: Selective Boc Deprotection

Rationale: TFA removes the t-butyl carbamate (Boc) via an E1 mechanism but is too weak to cleave the benzyl carbamate (Cbz) at room temperature.[1]

-

Dissolution: Dissolve the intermediate from Phase 1 in DCM (20 mL).

-

Acidolysis: Add TFA (10 mL) dropwise at 0°C. Stir at RT for 2 hours.

-

Observation: CO₂ gas evolution indicates deprotection.[1]

-

-

Quenching: Concentrate in vacuo to remove excess TFA.

-

Free Basing (Optional but recommended for storage): Redissolve residue in DCM, wash with 1M NaOH (cold). Dry organic layer and concentrate.[1]

-

Salt Formation: Dissolve free base in Et₂O, add 4M HCl in Dioxane. Filter the precipitate.[1]

Part 4: Applications in Drug Discovery[2][8]

This molecule is a staple in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and GPCR modulators .[1]

Linker Chemistry in PROTACs

In PROTAC design, the linker length and rigidity determine the ternary complex stability. The piperidine ring introduces a semi-rigid constraint, while the carbamate provides a hydrogen bond donor/acceptor motif.

Case Study: Rho-Kinase (ROCK) Inhibitors

Inhibitors like Ripasudil utilize 4-substituted cyclic amines.[1] The this compound intermediate allows researchers to:

-

Attach the piperidine nitrogen to an isoquinoline or pyridine core (the "hinge binder").[1]

-

Deprotect the Cbz group (H₂/Pd).[1]

-

Acylate the revealed primary amine with a "tail" that interacts with the solvent-exposed region of the kinase.

Biological Pathway Visualization[1]

Figure 2: Workflow for utilizing the intermediate in fragment-based drug design.

References

-

PubChem. (2025).[1][4][5] this compound - Compound Summary. National Library of Medicine.[1][5] Link[1][4]

-

Sigma-Aldrich. (2025).[1][6] 1-Boc-4-(aminomethyl)piperidine Product Specification. Merck KGaA.[1] Link

-

Asian Journal of Chemistry. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Link

-

Biosynth. (2025).[1][6][7] 4-(Aminomethyl)piperidine Safety and Handling. Link

-

Journal of Organic Chemistry. (2014). Tris(2-aminoethyl)amine as substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach. ACS Publications.[1][8] Link[1]

Sources

- 1. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride | C14H20ClFN2O2 | CID 124220023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: Strategic Use of Benzyl (piperidin-4-ylmethyl)carbamate in PROTAC Linker Synthesis

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a warhead for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[1][2] Once considered a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and overall bioactivity.[2][3]

While flexible polyethylene glycol (PEG) and alkyl chains are common motifs, there is a clear trend towards more sophisticated, rigid linkers to enhance therapeutic potential.[2][4] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[1] Saturated heterocycles, such as piperidine and piperazine, are increasingly incorporated into linker designs to impart this conformational rigidity and improve properties like aqueous solubility.[1][3][4][5][]

This guide provides an in-depth analysis and detailed protocols for the use of Benzyl (piperidin-4-ylmethyl)carbamate , a versatile bifunctional building block, in the strategic synthesis of advanced PROTAC linkers.

The Rationale: Why Incorporate a Piperidine Moiety?

The choice of a linker scaffold is a pivotal decision in PROTAC design. The piperidine ring offers several distinct advantages over traditional flexible linkers:

-

Conformational Rigidity : The saturated ring structure of piperidine constrains the linker's flexibility.[1][3] This can reduce the entropic penalty associated with the formation of the ternary complex, leading to more stable and productive interactions between the POI and the E3 ligase.[1]

-

Improved Physicochemical Properties : The nitrogen atom in the piperidine ring can be protonated, which can significantly enhance the aqueous solubility of the final PROTAC molecule—a common challenge for these large "beyond rule-of-five" compounds.[4][5] By carefully balancing hydrophobic and hydrophilic moieties, PROTACs with improved cell permeability and bioavailability can be developed.[3][]

-

Vectorial Control : The defined geometry of the piperidine ring provides precise, three-dimensional control over the exit vectors of the linker, allowing for more rational design and optimization of the distance and orientation between the two ends of the PROTAC.

This compound: A Bifunctional Linchpin

This compound is a strategically designed building block that offers two orthogonal points for chemical modification. Its utility stems from the distinct reactivity of its two nitrogen atoms.

-

Piperidine Ring Nitrogen : A secondary amine that is readily available for standard nucleophilic reactions, most commonly amide bond formation or alkylation.

-

Exocyclic Primary Amine : This amine is temporarily masked with a benzyloxycarbonyl (Cbz or Z) protecting group. The Cbz group is a robust and widely used protecting group in organic synthesis that suppresses the nucleophilicity and basicity of the amine it protects.[8] It can be selectively removed under specific conditions to reveal the primary amine for subsequent coupling reactions.[9]

Caption: Structure of this compound highlighting its two key nitrogen centers.

This dual functionality allows for two primary synthetic strategies, providing flexibility in the assembly of the PROTAC linker.

Synthetic Strategies and Step-by-Step Protocols

The choice of synthetic strategy depends on the overall PROTAC assembly plan, specifically which part of the linker is to be coupled first.

Strategy A: Initial Functionalization of the Piperidine Nitrogen

This is the most direct approach, leveraging the inherent nucleophilicity of the piperidine's secondary amine. This strategy is ideal when one half of the PROTAC (either the warhead or E3 ligase ligand with a linker attachment point) contains a carboxylic acid, which can be coupled to form a stable amide bond.

Caption: Workflow for PROTAC synthesis via initial functionalization of the piperidine nitrogen.

Protocol 1: Amide Coupling to the Piperidine Nitrogen

This protocol describes the coupling of a generic carboxylic acid (R-COOH, representing a warhead or E3 ligase ligand) to the piperidine nitrogen.

-

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (R-COOH) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the carboxylic acid (R-COOH).

-

Dissolve the solids in anhydrous DMF (concentration approx. 0.1 M).

-

Add DIPEA to the solution and stir for 5 minutes at room temperature. The base is critical for neutralizing the acid formed and ensuring the amine is deprotonated and nucleophilic.

-

In a separate vial, dissolve HATU in a small amount of anhydrous DMF and add it dropwise to the reaction mixture. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

-

Stir the reaction at room temperature.

-

Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the Cbz-protected intermediate.

-

Strategy B: Initial Deprotection and Functionalization of the Exocyclic Amine

This strategy is employed when the synthetic route requires the exocyclic primary amine to be reacted first. This involves the critical step of removing the Cbz protecting group. The most common and clean method for Cbz removal is catalytic hydrogenolysis.[9][10]

Caption: Workflow for PROTAC synthesis via initial deprotection of the exocyclic amine.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

-

Causality: This method uses a palladium catalyst and a hydrogen source to cleave the benzylic C-O bond of the carbamate, releasing the free amine, toluene, and carbon dioxide as byproducts. It is highly efficient and clean.

-

Materials:

-

Cbz-protected starting material (1.0 eq)

-

Palladium on carbon (10% Pd/C, 10-20 mol% by weight)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas balloon or H-Cube® system

-

-

Procedure:

-

Dissolve the Cbz-protected compound in MeOH in a flask suitable for hydrogenation.

-

Safety First: Carefully add the Pd/C catalyst under an inert atmosphere. Pd/C can be pyrophoric, especially when dry.

-

Seal the flask, then purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

-

Introduce the hydrogen gas via a balloon or connect to a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature. Proper stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

-

Self-Validation/Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the deprotected product mass is a clear indicator of progress. Reaction is typically complete in 2-6 hours.

-

Work-up: Once complete, carefully purge the system with inert gas again to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.

-

Concentrate the filtrate under reduced pressure. The resulting deprotected amine is often pure enough for the next step but can be purified further if necessary.

-

Protocol 3: Alternative Cbz Deprotection using HBr in Acetic Acid

-

Causality: This acidic method is a valuable alternative when the PROTAC molecule contains functional groups that are sensitive to reduction, such as alkynes, alkenes, or certain heterocycles, which would be incompatible with catalytic hydrogenation.[10]

-

Materials:

-

Cbz-protected starting material (1.0 eq)

-

Hydrogen bromide in acetic acid (e.g., 33% w/v HBr in AcOH)

-

Glacial acetic acid

-

-

Procedure:

-

Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid at room temperature.

-

Add the solution of HBr in acetic acid to the reaction mixture.

-

Stir at room temperature.

-

Self-Validation/Monitoring: Monitor the reaction progress by LC-MS. These reactions are often rapid, completing in 30-90 minutes.

-

Work-up: Upon completion, carefully quench the reaction by adding it dropwise to a cooled, saturated solution of sodium bicarbonate or until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.[10]

-

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Incomplete Amide Coupling | - Ineffective coupling reagent.- Steric hindrance around the amine or acid.- Insufficient base. | - Switch to a different coupling agent (e.g., COMU, T3P).- Increase reaction temperature moderately (e.g., to 40 °C).- Ensure at least 2-3 equivalents of a non-nucleophilic base like DIPEA are used. |

| Sluggish or Incomplete Cbz Hydrogenolysis | - Catalyst poisoning by sulfur-containing groups or certain heterocycles.[10]- Poor substrate solubility.- Insufficient catalyst loading. | - Use an alternative deprotection method like HBr/AcOH (Protocol 3).[10]- Use a co-solvent like THF or DCM to improve solubility.- Increase catalyst loading or use a fresh batch of catalyst. |

| Difficulty in Purification | - PROTAC intermediates are often large and have poor solubility.- Close polarity of starting material and product. | - Use a stronger solvent system for chromatography (e.g., DCM/MeOH with a small amount of NH₄OH for basic compounds).- Consider reverse-phase HPLC for final purification of highly polar compounds. |

| Side Reactions | - Epimerization during amide coupling.- Unwanted reaction on the warhead or E3 ligand. | - Use a coupling reagent known to suppress racemization (e.g., HATU, COMU) and perform the reaction at 0 °C to room temperature.- Ensure orthogonal protecting group strategy for other reactive functional groups on the molecule. |

Conclusion

This compound is a powerful and versatile building block for the synthesis of PROTACs. Its pre-installed, protected amine and reactive piperidine nitrogen provide synthetic chemists with the flexibility to construct complex, rigid linkers through multiple strategic pathways. By understanding the causality behind the choice of reaction conditions—from amide couplings that form the linker backbone to the critical deprotection steps that unmask reactive handles—researchers can efficiently assemble novel PROTACs. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for drug development professionals aiming to harness the power of targeted protein degradation.

References

-

Bricsl, N., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

-

Zhang, T., et al. (2024). Targeted degradation of nucleolin by AS1411-based PROTACs for breast cancer therapy. ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

-

Shchoholiev, Y., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

-

Valle, K. T., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

Application Note: Strategic Utilization of Benzyl (piperidin-4-ylmethyl)carbamate in Drug Discovery

Executive Summary

Benzyl (piperidin-4-ylmethyl)carbamate (Cbz-4-AMP) represents a critical "privileged structure" intermediate in modern medicinal chemistry. It serves as a semi-rigid, bifunctional scaffold that allows for the precise spatial separation of pharmacophores. Its primary utility lies in its orthogonal protection profile : the exocyclic primary amine is masked by a benzyloxycarbonyl (Cbz/Z) group, leaving the secondary piperidine amine free for immediate functionalization.

This application note provides a comprehensive guide on utilizing Cbz-4-AMP to construct complex bioactive molecules, specifically targeting G-Protein Coupled Receptors (GPCRs) and kinase solvent fronts.

Chemical Profile & Strategic Value[1][2]

Physicochemical Properties

| Property | Data | Relevance to Protocol |

| IUPAC Name | Benzyl N-(piperidin-4-ylmethyl)carbamate | Defines connectivity (Cbz on exocyclic amine). |

| Molecular Formula | C₁₄H₂₀N₂O₂ | Stoichiometry calculations. |

| Mw | 248.32 g/mol | Yield determination. |

| pKa (Piperidine NH) | ~11.0 (Calc.) | Requires non-nucleophilic base (e.g., DIPEA) or inorganic base (K₂CO₃) for alkylation. |

| Solubility | DCM, MeOH, DMSO | Compatible with standard organic synthesis workflows. |

| Stability | Acid-stable, Base-stable | Survives TFA (Boc removal) and LiOH (Ester hydrolysis). |

The "Linker Logic" in Drug Design

In Fragment-Based Drug Discovery (FBDD), Cbz-4-AMP acts as a defined vector. The piperidine ring imposes a chair conformation, projecting the 4-aminomethyl group equatorially. This creates a predictable distance (~5-6 Å) between the core scaffold attached to the piperidine nitrogen and the "warhead" or "tail" attached to the exocyclic amine.

Key Advantages:

-

Orthogonality: The Cbz group is stable to acidic conditions used to deprotect Boc or t-Butyl groups elsewhere in the molecule, allowing for "ordered assembly" of the drug candidate [1].

-

Solubility Enhancement: The basic nitrogen of the piperidine (even when acylated/alkylated) often modulates the logD of the final compound, improving oral bioavailability.

-

Metabolic Stability: The 4-substituted piperidine is generally more metabolically robust than flexible alkyl chains.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic logic of using Cbz-4-AMP to link a Heterocyclic Core (e.g., a kinase hinge binder) with a Tail Region (e.g., a solubility group), utilizing orthogonal deprotection.

Caption: Workflow for utilizing Cbz-4-AMP as a bifunctional linker. The Cbz group protects the primary amine during the attachment of the piperidine ring to the core scaffold.

Detailed Experimental Protocols

Protocol A: Coupling Cbz-4-AMP to an Electrophilic Heterocycle (SNAr)

Context: This reaction attaches the linker to a core scaffold (e.g., a chloropyrimidine or fluoronitrobenzene).

Reagents:

-

Electrophile (1.0 equiv)

-

This compound (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Procedure:

-

Dissolution: In a dry reaction vial, dissolve the Electrophile (e.g., 4-chloro-2-aminopyrimidine) in NMP (concentration ~0.2 M).

-

Addition: Add DIPEA followed by Cbz-4-AMP.

-

Note: If Cbz-4-AMP is supplied as a hydrochloride salt, increase DIPEA to 3.5 equiv to ensure the free base is generated.

-

-

Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS.

-

Checkpoint: The secondary amine of the piperidine is the nucleophile. The Cbz-protected amine is non-nucleophilic under these conditions.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Wash 3x with water (to remove NMP) and 1x with Brine.

-

Dry over MgSO₄ and concentrate.

-

-

Purification: Flash chromatography (Hexane/Ethyl Acetate). The product usually elutes later than the starting material due to the polarity of the carbamate.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Context: Unmasking the primary amine for the next synthetic step. This method is preferred over acidic hydrolysis (HBr/AcOH) if the molecule contains acid-sensitive groups like Boc or acetals.